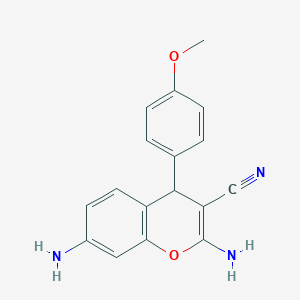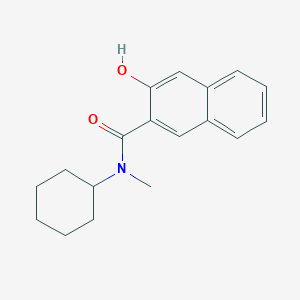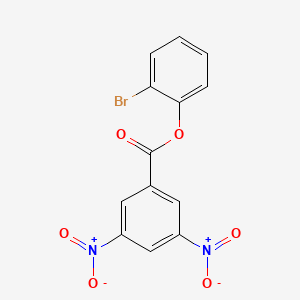![molecular formula C19H25N3O B4999748 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)
3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide is a novel compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is a selective antagonist of the CB1 receptor, which is a part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. The CB1 receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabis. The use of CB1 receptor antagonists like this compound can help in the development of new therapeutic agents for various diseases.
Mécanisme D'action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide involves the selective antagonism of the CB1 receptor. The CB1 receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabis. The endocannabinoid system plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. The use of CB1 receptor antagonists like this compound can help in the development of new therapeutic agents for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various preclinical studies. The compound has been shown to have anti-obesity effects by reducing food intake and increasing energy expenditure. It has also been shown to have analgesic effects in animal models of neuropathic pain. The compound has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide in lab experiments include its selective antagonism of the CB1 receptor, which allows for the investigation of the role of the endocannabinoid system in various physiological processes. The limitations of using this compound in lab experiments include the lack of human clinical data and the potential for off-target effects.
Orientations Futures
There are several future directions for the investigation of 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide. These include:
1. Investigation of the compound's potential use in the treatment of obesity and related metabolic disorders.
2. Investigation of the compound's potential use in the treatment of neuropathic pain.
3. Investigation of the compound's potential use in the treatment of drug addiction and alcoholism.
4. Investigation of the compound's potential use in the treatment of neurodegenerative diseases.
5. Investigation of the compound's potential use in the treatment of psychiatric disorders such as anxiety and depression.
Conclusion:
This compound is a novel compound that has potential applications in various areas of scientific research. The compound's selective antagonism of the CB1 receptor allows for the investigation of the role of the endocannabinoid system in various physiological processes. The compound has been shown to have anti-obesity and analgesic effects in preclinical studies and has potential for the development of new therapeutic agents for various diseases. Further investigation is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide involves several steps. The first step involves the reaction of 1-phenylcyclopentanol with 3-methyl-1H-pyrazole-5-carboxylic acid to obtain the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate, which is reacted with N-methylmorpholine to obtain the desired compound.
Applications De Recherche Scientifique
The selective antagonism of the CB1 receptor by 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide has potential applications in various areas of scientific research. The compound has been shown to have anti-obesity effects by reducing food intake and increasing energy expenditure in preclinical studies. It has also been shown to have analgesic effects in animal models of neuropathic pain. The compound has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
Propriétés
IUPAC Name |
3-(3-methylpyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-16-9-13-22(21-16)14-10-18(23)20-15-19(11-5-6-12-19)17-7-3-2-4-8-17/h2-4,7-9,13H,5-6,10-12,14-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWXNJHTBUXTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B4999667.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4999675.png)
![N-cyclopropyl-4-methoxy-3-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4999683.png)


![6-amino-3-(1,3-benzodioxol-5-yl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4999703.png)
![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenoxybutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4999710.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4999721.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(2-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B4999727.png)

![1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4999739.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-quinolinecarboxamide](/img/structure/B4999746.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B4999765.png)